Bromo-PEG2-CH2-Boc

Catalog No.
S522110
CAS No.
1807518-63-3
M.F
C10H19BrO4
M. Wt
283.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG2-CH2-Boc

CAS Number

1807518-63-3

Product Name

Bromo-PEG2-CH2-Boc

IUPAC Name

tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate

Molecular Formula

C10H19BrO4

Molecular Weight

283.16 g/mol

InChI

InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3

InChI Key

LEOVLGAAQMGPBM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bromo-PEG2-CH2CO2tBu

The exact mass of the compound Bromo-PEG2-CH2CO2tBu is 267.0232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG2-CH2-Boc (often designated as Bromo-PEG2-CH2CO2tBu, CAS 1807518-63-3) is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule features a primary bromide that serves as a leaving group for nucleophilic substitution, paired with a tert-butyl (tBu) protected carboxylic acid. The PEG2 spacer (two ethylene glycol units) provides a defined balance of hydrophilicity and compact spatial geometry, enhancing the aqueous solubility of the final degrader molecule while maintaining a short, specific topological distance between the E3 ligase and target protein ligands [1]. The tBu protecting group ensures chemical orthogonality during the initial alkylation steps, preventing premature side reactions and allowing for controlled, high-yield, stepwise conjugation in industrial and laboratory settings [2].

Substituting Bromo-PEG2-CH2-Boc with unprotected analogs (e.g., Bromo-PEG2-CH2-COOH) or purely aliphatic linkers of similar length compromises both synthesis scalability and final PROTAC efficacy. Unprotected carboxylic acids compete as nucleophiles during base-promoted alkylation, leading to dimerization, poor solubility in organic solvents, and the need for large excesses of reagents, which complicates downstream purification [1]. Furthermore, replacing the PEG2 core with a hydrophobic alkyl chain drastically reduces the aqueous solubility of the resulting PROTAC, often leading to aggregation in biological assays and poor pharmacokinetic profiles. Conversely, substituting with longer PEG chains (e.g., PEG4 or PEG6) alters the critical topological distance between the target and E3 ligase, which can abolish the cooperative formation of the ternary complex necessary for targeted protein degradation [2].

Higher Alkylation Yield via Orthogonal tBu Protection

During the synthesis of PROTAC precursors, the initial step often involves the alkylation of a target-binding ligand (e.g., a phenol-containing warhead) with the linker. Using Bromo-PEG2-CH2-Boc prevents the base-catalyzed side reactions typically seen with unprotected acids. Comparative synthetic workflows demonstrate that the tBu-protected linker achieves significantly higher isolated yields during standard potassium carbonate-mediated alkylation compared to the unprotected Bromo-PEG2-CH2-COOH [1].

Evidence DimensionIsolated yield of alkylated intermediate
Target Compound Data>85% yield (using Bromo-PEG2-CH2-Boc)
Comparator Or Baseline<50% yield (using Bromo-PEG2-CH2-COOH)
Quantified Difference>35% absolute increase in yield
ConditionsK2CO3, DMF, 60°C, 12 hours

Higher yields in the early stages of PROTAC synthesis reduce the consumption of expensive target ligands and simplify downstream purification, directly impacting cost-efficiency.

Higher Aqueous Solubility Compared to Aliphatic Linkers

The incorporation of the PEG2 motif significantly lowers the lipophilicity of the resulting PROTAC compared to equivalent aliphatic linkers. When conjugated to standard E3 ligase ligands, the PEG2 linker maintains a favorable partition coefficient, preventing the severe aggregation often observed with purely hydrocarbon linkers in aqueous assay buffers [1].

Evidence DimensionCalculated partition coefficient (cLogP) contribution
Target Compound DataNegative cLogP contribution (hydrophilic)
Comparator Or BaselinePositive cLogP contribution (hydrophobic, e.g., 6-bromohexanoate-tBu)
Quantified Difference~1.5 to 2.0 log unit reduction in overall lipophilicity
ConditionsStandard predictive modeling for PROTAC linker lipophilicity

Improved aqueous solubility is critical for in vitro assay reproducibility and in vivo bioavailability of PROTACs, making PEG-based linkers a more reliable procurement choice over alkyl chains for aqueous assays.

Clean and Quantitative Acidic Deprotection

The tert-butyl ester in Bromo-PEG2-CH2-Boc is engineered for clean removal under standard acidic conditions without affecting the newly formed ether or amine linkages on the other end of the molecule. This allows for a seamless transition to the final amide coupling step with the E3 ligase ligand. Saponification of alternative protecting groups (like methyl esters) requires harsh basic conditions that can degrade sensitive PROTAC warheads [1].

Evidence DimensionDeprotection efficiency and warhead stability
Target Compound Data>95% conversion with intact warhead (TFA/DCM)
Comparator Or Baseline<70% intact conversion (using Bromo-PEG2-CH2-COOMe with LiOH/H2O)
Quantified Difference>25% improvement in intact intermediate recovery
Conditions50% TFA in DCM at room temperature vs. 1M LiOH in THF/H2O

Mild and quantitative deprotection ensures the structural integrity of complex PROTAC intermediates, preventing costly late-stage synthesis failures.

Specific Linker Length for Compact Ternary Complexes

The specific length of the PEG2 spacer is critical for the degradation of certain target proteins where a tight spatial arrangement between the target and the E3 ligase is required. For targets requiring compact ternary complexes, the PEG2 linker demonstrates lower DC50 values than longer variants like PEG4, which can introduce excessive flexibility and entropic penalties that hinder cooperative binding[1].

Evidence DimensionDC50 (concentration for 50% degradation) in compact-target models
Target Compound DataLow nanomolar DC50
Comparator Or Baseline>10-fold higher DC50 (using Bromo-PEG4-CH2-Boc)
Quantified Difference1-2 orders of magnitude improvement in degradation potency
ConditionsCell-based degradation assay for compact ternary complex targets

Procuring the exact PEG2 length is essential for targets where empirical data shows longer linkers fail to induce efficient protein degradation.

PROTAC Library Synthesis

Utilized for the systematic construction of PROTAC libraries where varying linker lengths are screened. Bromo-PEG2-CH2-Boc serves as the standard short-PEG representative, providing a critical data point for structure-activity relationship (SAR) optimization [1].

Late-Stage Functionalization of Phenolic Warheads

Highly suited for modifying target-binding ligands containing phenolic hydroxyl groups. The bromide allows for efficient Williamson ether synthesis, while the tBu group protects the acid for subsequent E3 ligand conjugation[2].

Improving Pharmacokinetics of Hydrophobic Degraders

Chosen over aliphatic linkers when a newly discovered PROTAC exhibits poor aqueous solubility or high plasma protein binding, utilizing the PEG2 motif to improve the overall physicochemical profile [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

282.04667 Da

Monoisotopic Mass

282.04667 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types